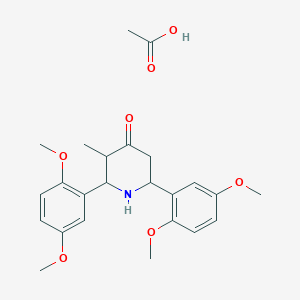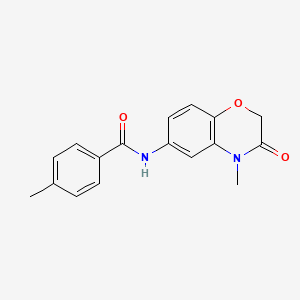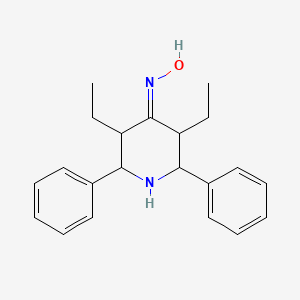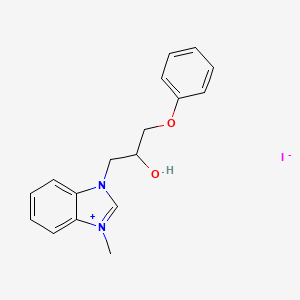
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 49823, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycine site NMDA receptor antagonists and has been found to have potential applications in the treatment of various neurological disorders.
Mechanism of Action
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 acts as a glycine site NMDA receptor antagonist and blocks the activation of NMDA receptors. This leads to a reduction in the influx of calcium ions into the neurons, which can prevent excitotoxicity and neurodegeneration.
Biochemical and Physiological Effects:
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been found to have various biochemical and physiological effects. It can reduce the levels of glutamate in the brain, which can prevent excitotoxicity. It can also increase the levels of brain-derived neurotrophic factor (BDNF), which can promote neuronal survival and growth.
Advantages and Limitations for Lab Experiments
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has several advantages for lab experiments. It has a high affinity for the glycine site of NMDA receptors and can be used to study the role of NMDA receptors in various neurological disorders. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823. One potential application is in the treatment of traumatic brain injury, where it has been found to have neuroprotective effects. It can also be studied for its potential applications in the treatment of depression and anxiety disorders. Additionally, the development of more soluble analogs of N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 is a small molecule compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It acts as a glycine site NMDA receptor antagonist and can prevent excitotoxicity and neurodegeneration. While it has some limitations, it has several advantages for lab experiments and has potential applications in the treatment of various neurological disorders. Further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 involves the reaction of 5-chloro-2-methoxyaniline with N-methyl-N-(methylsulfonyl) glycine tert-butyl ester in the presence of a base. The resulting product is then deprotected to yield the final compound.
Scientific Research Applications
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to have neuroprotective effects and can reduce the damage caused by excitotoxicity.
properties
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-17-9-4-3-7(11)5-8(9)13(6-10(12)14)18(2,15)16/h3-5H,6H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZXKUWVQVDCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-biphenylyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B5110839.png)
![ethyl 4-({[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5110864.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-cyclohexen-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5110872.png)
![1-[3-(4-chlorophenoxy)propyl]piperidine](/img/structure/B5110875.png)



![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)benzamide](/img/structure/B5110899.png)
![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5110904.png)
![2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5110912.png)

![7-fluoro-3-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5110929.png)
